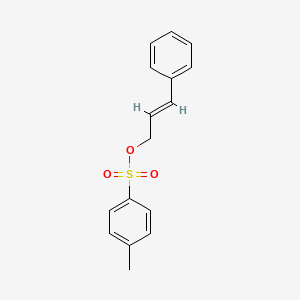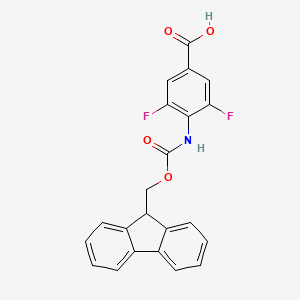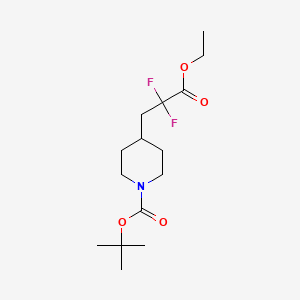aminedihydrochloride](/img/structure/B13571104.png)
[(6-Bromopyridin-2-yl)methyl](methyl)aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Bromopyridin-2-yl)methylaminedihydrochloride is a chemical compound that features a brominated pyridine ring attached to a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromopyridin-2-yl)methylaminedihydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the methylamine group. One common method includes:
Bromination of Pyridine: Pyridine is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 6-bromopyridine.
Formation of the Methylamine Derivative: The 6-bromopyridine is then reacted with formaldehyde and methylamine under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This often includes continuous flow reactions and the use of automated systems to control reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in the pyridine ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (6-Bromopyridin-2-yl)methylaminedihydrochloride is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through various substitution reactions.
Biology
This compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its structure allows for modifications that can lead to compounds with specific biological activities.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They may act as inhibitors or modulators of specific biological pathways.
Industry
In the chemical industry, this compound is used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of (6-Bromopyridin-2-yl)methylaminedihydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridine ring can participate in binding interactions, while the methylamine group can influence the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromopyridine: A simpler brominated pyridine without the methylamine group.
2-Bromopyridine: Another brominated pyridine isomer.
(2-Bromopyridin-3-yl)methylamine: A positional isomer with the bromine atom at a different position on the pyridine ring.
Uniqueness
(6-Bromopyridin-2-yl)methylaminedihydrochloride is unique due to the specific positioning of the bromine atom and the presence of the methylamine group. This combination allows for specific reactivity and interactions that are not possible with other isomers or simpler compounds.
This detailed overview provides a comprehensive understanding of (6-Bromopyridin-2-yl)methylaminedihydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C7H11BrCl2N2 |
|---|---|
Peso molecular |
273.98 g/mol |
Nombre IUPAC |
1-(6-bromopyridin-2-yl)-N-methylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H9BrN2.2ClH/c1-9-5-6-3-2-4-7(8)10-6;;/h2-4,9H,5H2,1H3;2*1H |
Clave InChI |
GDJLWQOKKUXMAC-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=NC(=CC=C1)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


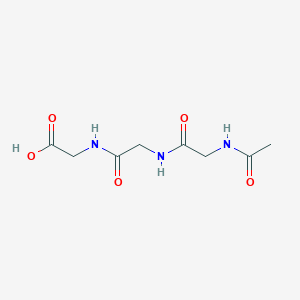
![Methyl({[1-(trifluoromethyl)cyclopropyl]methyl})aminehydrochloride](/img/structure/B13571024.png)
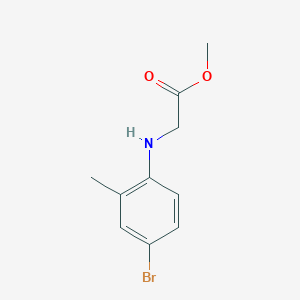

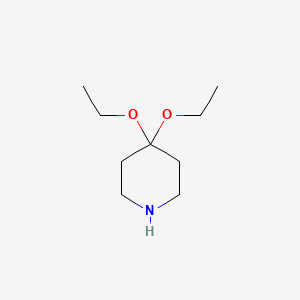
![rac-tert-butyl N-{[(1R,3S)-3-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13571069.png)

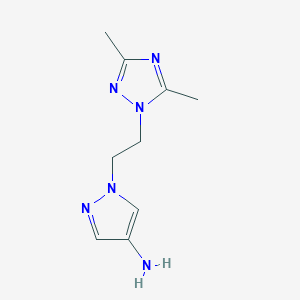
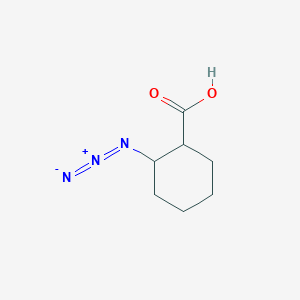

![2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 2-(phenylformamido)acetate](/img/structure/B13571091.png)
